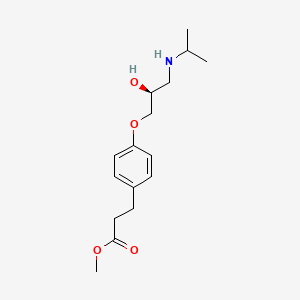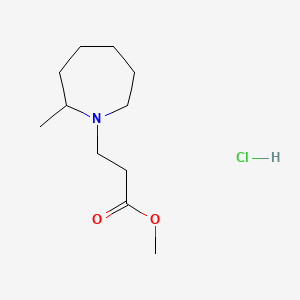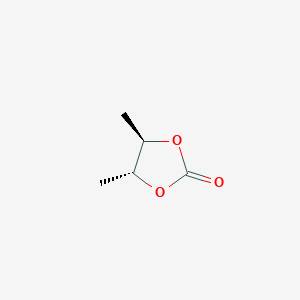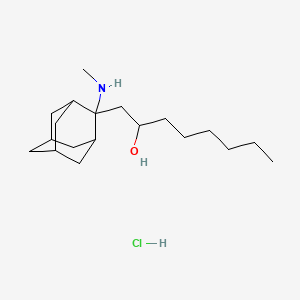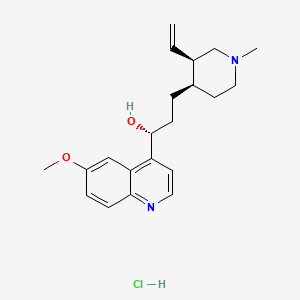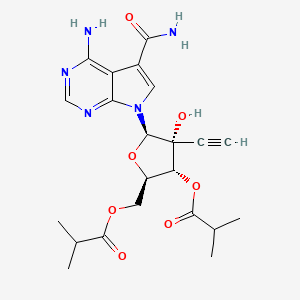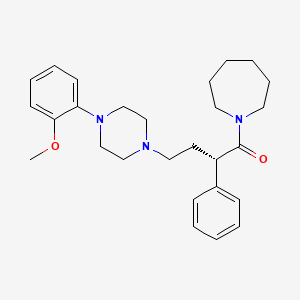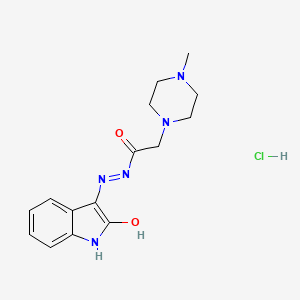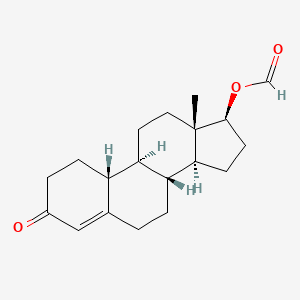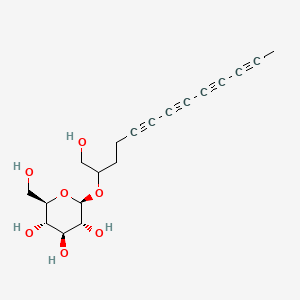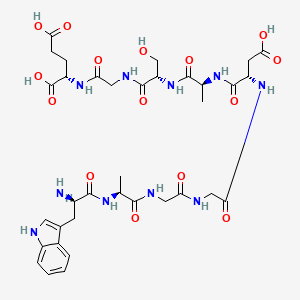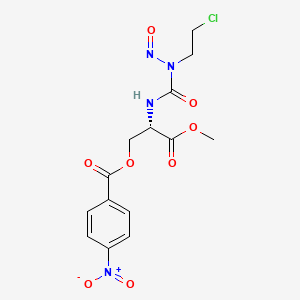
Serine, N-((2-chloroethyl)nitrosocarbamoyl)-, methyl ester, p-nitrobenzoate (ester), L-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Serine, N-((2-chloroethyl)nitrosocarbamoyl)-, methyl ester, p-nitrobenzoate (ester), L- is a complex organic compound with the molecular formula C14-H15-Cl-N4-O8 and a molecular weight of 402.78 . This compound is known for its unique structure, which includes a serine backbone modified with a nitrosocarbamoyl group, a chloroethyl group, and a p-nitrobenzoate ester. It has applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
The synthesis of Serine, N-((2-chloroethyl)nitrosocarbamoyl)-, methyl ester, p-nitrobenzoate (ester), L- involves multiple steps. The process typically starts with the protection of the serine hydroxyl group, followed by the introduction of the nitrosocarbamoyl group. The chloroethyl group is then added through a substitution reaction, and finally, the p-nitrobenzoate ester is formed. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity .
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: The nitrosocarbamoyl group can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: The nitro group in the p-nitrobenzoate ester can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents used in these reactions include hydrogen gas, catalysts like palladium, and nucleophiles such as amines and thiols.
Aplicaciones Científicas De Investigación
Serine, N-((2-chloroethyl)nitrosocarbamoyl)-, methyl ester, p-nitrobenzoate (ester), L- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Serine, N-((2-chloroethyl)nitrosocarbamoyl)-, methyl ester, p-nitrobenzoate (ester), L- involves its interaction with specific molecular targets. The nitrosocarbamoyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications in their structure and function. The chloroethyl group can also participate in alkylation reactions, further affecting the activity of biological molecules .
Comparación Con Compuestos Similares
Similar compounds include other serine derivatives with different substituents on the serine backbone. For example:
- Serine, N-((2-chloroethyl)nitrosocarbamoyl)-, sodium salt
- Serine, N-((2-chloroethyl)nitrosocarbamoyl)-, ethyl ester These compounds share similar structural features but differ in their specific substituents, leading to variations in their chemical properties and biological activities. The unique combination of the nitrosocarbamoyl group, chloroethyl group, and p-nitrobenzoate ester in Serine, N-((2-chloroethyl)nitrosocarbamoyl)-, methyl ester, p-nitrobenzoate (ester), L- makes it distinct and valuable for specific applications .
Propiedades
Número CAS |
84993-80-6 |
|---|---|
Fórmula molecular |
C14H15ClN4O8 |
Peso molecular |
402.74 g/mol |
Nombre IUPAC |
[(2S)-2-[[2-chloroethyl(nitroso)carbamoyl]amino]-3-methoxy-3-oxopropyl] 4-nitrobenzoate |
InChI |
InChI=1S/C14H15ClN4O8/c1-26-13(21)11(16-14(22)18(17-23)7-6-15)8-27-12(20)9-2-4-10(5-3-9)19(24)25/h2-5,11H,6-8H2,1H3,(H,16,22)/t11-/m0/s1 |
Clave InChI |
ZJSXLCOPQQSOLE-NSHDSACASA-N |
SMILES isomérico |
COC(=O)[C@H](COC(=O)C1=CC=C(C=C1)[N+](=O)[O-])NC(=O)N(CCCl)N=O |
SMILES canónico |
COC(=O)C(COC(=O)C1=CC=C(C=C1)[N+](=O)[O-])NC(=O)N(CCCl)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


